2-Amino-6-pyridinecarboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

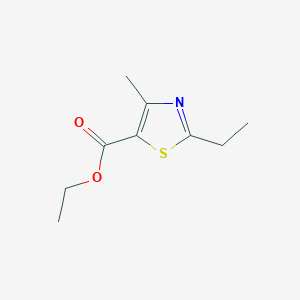

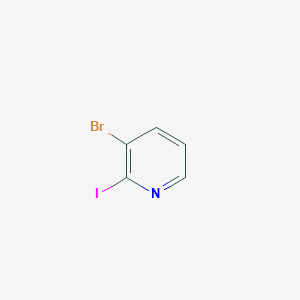

2-Amino-6-pyridinecarboxaldehyde, also known as 6-aminopyridine-2-carbaldehyde, is a compound with the molecular formula C6H6N2O . It has a molecular weight of 122.12 g/mol .

Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI of 2-Amino-6-pyridinecarboxaldehyde isInChI=1S/C6H6N2O/c7-6-3-1-2-5 (4-9)8-6/h1-4H, (H2,7,8) . The Canonical SMILES is C1=CC (=NC (=C1)N)C=O . Chemical Reactions Analysis

The compound has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4- (2′-pyridyl)butyrate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 122.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 56 Ų . The Heavy Atom Count is 9 .Aplicaciones Científicas De Investigación

Bioactive Ligands in Medicinal Chemistry

2-Amino-6-pyridinecarboxaldehyde forms Schiff bases that act as bioactive ligands. These compounds are significant in medicinal chemistry due to their physiological effects, which are similar to pyridoxal-amino acid systems involved in metabolic reactions. They exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities .

Chemosensors for Ion Recognition

Schiff bases derived from 2-Amino-6-pyridinecarboxaldehyde show strong binding abilities towards various cations and anions. They possess unique photophysical properties, making them suitable for the development of chemosensors. These chemosensors are used for the qualitative and quantitative detection of selective or specific ions in environmental and biological media .

Antibacterial Applications

When grafted onto chitosan and coordinated with silver ions, 2-Amino-6-pyridinecarboxaldehyde-modified chitosan–silver complexes exhibit strong antibacterial activity. These complexes can be optimized for a high silver content, enhancing their effectiveness against both Gram-positive and Gram-negative bacteria. Such materials have potential applications in food films, packaging, medical dressings, and more .

Environmental Remediation

The compound’s derivatives can be used in the adsorption of organic compounds from aqueous solutions. This application is crucial for environmental remediation, as it helps in reducing the pollutant discharge from industrial activities into water bodies .

Safety And Hazards

Propiedades

IUPAC Name |

6-aminopyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-1-2-5(4-9)8-6/h1-4H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYOOBSFOBZSBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630863 |

Source

|

| Record name | 6-Aminopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-pyridinecarboxaldehyde | |

CAS RN |

332884-35-2 |

Source

|

| Record name | 6-Aminopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetic acid](/img/structure/B1290363.png)

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)